molecular formula C8H12N2 B1471901 (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine CAS No. 1527600-81-2

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Cat. No. B1471901
CAS RN: 1527600-81-2
M. Wt: 136.19 g/mol
InChI Key: IRDQXGITPZGNDN-UHFFFAOYSA-N
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Description

“(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” is a chemical compound. Depending on their structure, derivatives of 2,3-dihydropyrrolizine have shown merit as analgesics, anti-inflammatory agents, myorelaxants, inhibitors of thrombocyte aggregation, fibrinolytics, temperature-lowering substances and drugs for the treatment of glaucoma and conjunctivitis .


Synthesis Analysis

An efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives is described. Six compounds of 2,3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps), and three compounds (1c, 1e, 1f) were newly reported. This procedure has the advantages of mild conditions, less pollution, and simple manipulation .


Molecular Structure Analysis

The molecules are nearly planar (r.m.s. deviations of 0.025 and 0.017 Å) and oriented at a dihedral angle of 28.98 (3)°. The two molecules are linked by a C-H⋯O hydrogen bond .


Chemical Reactions Analysis

This drug is known to be reductively activated intracellularly to the bifunctional pyrrolizine intermediate 2 that binds to the minor groove and selectively forms interstrand cross-linking with DNA .

Scientific Research Applications

I have found information on compounds related to “(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” and their applications in scientific research. Below are six potential applications, each with a detailed section:

Antileishmanial Agents

Compounds similar to “(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease. These compounds were created using a post-Ugi modification strategy, indicating potential for the subject compound to be used in the development of new treatments for VL .

Anticancer Activity

Derivatives of the pyrroloquinazoline class, which are structurally related to the compound , have been tested for in vitro cytotoxicity against various cancer cell lines including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2). This suggests that “(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” could be explored for its anticancer properties .

Enzyme Inhibition

Some pyrroloquinazoline derivatives serve as inhibitors of enzymes like dihydrofolate reductase (DHFR) and protein tyrosine phosphatase. These enzymes are targets in the treatment of diseases such as cancer and autoimmune disorders, indicating a potential application for the compound in enzyme inhibition research .

Antimicrobial Agents

The structural relatives of “(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” have shown antimicrobial properties. This points towards its possible use in developing new antimicrobial agents that could combat resistant strains of bacteria or fungi .

Protease Activated Receptor Antagonists

Pyrroloquinazolines have also been identified as protease activated receptor antagonists. These receptors are involved in various physiological processes, including coagulation and inflammation. The compound could be investigated for its role in modulating these processes .

Thrombin Receptor Antagonists

Similarly, related compounds have been found to act as thrombin receptor antagonists, which are important in the regulation of thrombosis and hemostasis. Research into “(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine” could contribute to new therapies for preventing blood clots .

Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as… [Molecules | Free Full-Text | Novel 2,3-Dihydro-1H-pyrrolo3,2,1-ij…

properties

IUPAC Name

2,3-dihydro-1H-pyrrolizin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h1-2,4,7H,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDQXGITPZGNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

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